Cas no 954034-57-2 ((E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide)

(E)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyridazinone core with a thiophene substituent. Its molecular structure incorporates a conjugated ethene-sulfonamide moiety, enhancing its potential as a bioactive compound. The presence of the thiophene ring and phenyl group suggests utility in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation due to its electron-rich heterocyclic framework. The compound’s structural complexity allows for selective interactions in biochemical systems, making it a candidate for pharmaceutical research. Its synthesis and purity are critical for reproducible performance in experimental applications.
(E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide structure
954034-57-2 structure
Product Name:(E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide
CAS No:954034-57-2
MF:C18H17N3O3S2
MW:387.47588133812
CID:6530225
Update Time:2025-06-10

(E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide
    • (E)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylethenesulfonamide
    • Inchi: 1S/C18H17N3O3S2/c22-18-9-8-16(17-7-4-13-25-17)20-21(18)12-11-19-26(23,24)14-10-15-5-2-1-3-6-15/h1-10,13-14,19H,11-12H2/b14-10+
    • InChI Key: FJNQYPOPXUMPLD-GXDHUFHOSA-N
    • SMILES: C(/S(NCCN1N=C(C2SC=CC=2)C=CC1=O)(=O)=O)=C\C1=CC=CC=C1

(E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide Pricemore >>

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Additional information on (E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide

Chemical Profile of (E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-phenylethene-1-sulfonamide (CAS No. 954034-57-2)

Compound (E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}-2-\(phenylethene-1-sulfonamide) (CAS No. 954034-57-2) represents a novel synthetic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic sulfonamides, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of both \(thiophen\) and \(phenylethene\) moieties in its molecular framework suggests a unique combination of electronic and steric properties that may contribute to its interactions with biological targets.

The \(thiophen\) ring is a well-known pharmacophore in medicinal chemistry, often incorporated into drug candidates due to its ability to engage in hydrogen bonding and π-stacking interactions. Its incorporation into the \((E)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}\) moiety enhances the compound's potential to interact with proteins and enzymes in biological systems. Recent studies have highlighted the importance of \(thiophen\)-based scaffolds in the development of antimicrobial, antiviral, and anticancer agents, underscoring the relevance of this structural feature.

The second key component, \((E)-N-{2-(\(phenylethene\)-1-sulfonamide)}\), introduces a sulfonamide group into the molecule. Sulfonamides are well-documented bioisosteres that can modulate enzyme activity by forming hydrogen bonds or participating in hydrophobic interactions. The sulfonamide moiety is particularly notable for its role in drugs targeting metabolic pathways, such as diuretics and antibiotics. The combination of a \(phenylethene\) group with a sulfonamide provides a versatile platform for further derivatization, enabling fine-tuning of physicochemical properties like solubility, bioavailability, and metabolic stability.

The overall structure of (E)-N-{2-6-oxo-3-(\(thiophen\)-2-yl)-1,6-dihydropyridazin-1-yethyl}-2-\(phenylethene-1-sulfonamide) suggests potential applications in multiple therapeutic areas. The dihydropyridazine core is another heterocyclic system that has garnered attention for its role in vasodilatory agents and calcium channel modulators. By integrating this core with the \(\langlethiophen\rangle\) and \(\langlephenylethene

In recent years, computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive molecules. The scaffold presented by (E)-N-{2-(\(\langlephenylethene

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors, followed by functional group transformations such as sulfonation and cyclization. The use of modern catalytic methods has improved the efficiency of these processes while minimizing waste generation—a critical consideration in sustainable pharmaceutical manufacturing.

Evaluation of biological activity is essential for assessing the therapeutic potential of any new chemical entity. Preliminary studies on (E)-N-{2-(\(\langlephenylethene

The pharmacokinetic properties of this compound are also under investigation to determine its suitability for clinical translation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated using both experimental assays and predictive modeling tools. The presence of both polar (\(sulfonamide\)) and non-polar (\(aromatic rings\)) regions suggests that it may exhibit balanced solubility characteristics—essential for oral bioavailability while allowing efficient penetration across biological membranes.

In conclusion,(E-N-{}(E)-{}N-{}{}{}{}-{}{}() - 1 , 6 - dihydropyridazin - 1 - ylethylyl} - 2 - {} - 1 - sulfonamide {}) represents an innovative chemical entity with compelling structural features that may lead to breakthroughs across multiple therapeutic domains including oncology , cardiology , neurology , etc . Continued research efforts will be required to fully elucidate its mechanism(s) of action , optimize synthetic routes , validate preclinical efficacy , establish robust pharmacokinetic profiles , etc . Given current trends toward personalized medicine , compounds like these offer exciting opportunities for developing tailored treatments based on individual patient needs . Future studies should focus on exploring derivatives with enhanced potency selectivity or improved drug-like attributes while maintaining compliance with regulatory standards . As our understanding grows regarding how these molecules interact at molecular levels , so too will their potential applications expand beyond what we currently envision . This underscores why continued investment into fundamental research remains so crucial moving forward .

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